molecular formula C13H17NO3S B173688 tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate CAS No. 165947-55-7

tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B173688
CAS No.: 165947-55-7
M. Wt: 267.35 g/mol
InChI Key: LEONLAFPFCQRNM-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a privileged chemical intermediate of significant value in modern drug discovery, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). Its core structure, featuring a formyl group and a Boc-protected amine, makes it a versatile scaffold for synthetic elaboration. The aldehyde functionality is strategically used in a pivotal Pictet-Spengler reaction to form the critical tetrahydroisoquinoline core found in many potent and selective kinase inhibitors , such as those targeting Bromodomain-containing protein 4 (BRD4). Furthermore, this compound serves as a fundamental building block for synthesizing thieno[3,2-c]pyridine-based pharmacophores. Its primary research application lies in its role as a synthetically accessible precursor for the synthesis of E3 ubiquitin ligase ligands, especially for Von Hippel-Lindau (VHL) and Cereblon (CRBN) recruiters, which are essential components of heterobifunctional PROTAC molecules. The modular nature of PROTACs requires high-quality, functionalized intermediates like this one to link a target protein binder to an E3 ligase recruiter , enabling the targeted degradation of disease-causing proteins. This compound is therefore indispensable for researchers in chemical biology and medicinal chemistry exploring targeted protein degradation as a therapeutic strategy.

Properties

IUPAC Name

tert-butyl 2-formyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-13(2,3)17-12(16)14-5-4-11-9(7-14)6-10(8-15)18-11/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEONLAFPFCQRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474322
Record name tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165947-55-7
Record name tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-formyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
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Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction, which couples ketones with cyanoacetates and sulfur, is a cornerstone for synthesizing 2-aminothiophenes. For example:
Ketone+NC-CH2-COOR+S2-Aminothiophene\text{Ketone} + \text{NC-CH}_2\text{-COOR} + \text{S} \rightarrow \text{2-Aminothiophene}
Adapting this method, cyclization of a pyridine-containing precursor with a thiophene-forming reagent could yield the dihydrothienopyridine core. However, this approach requires precise control of ring saturation.

Cyclocondensation of Enamines

Enamine intermediates derived from pyridine derivatives and aldehydes may undergo cyclocondensation with sulfur nucleophiles. For instance, reacting a Boc-protected enamine with elemental sulfur in DMF at 80–100°C could facilitate ring closure.

Introduction of the Boc Protecting Group

The Boc group is introduced early to stabilize the amine during subsequent reactions.

Direct Boc Protection

A standard protocol involves treating the free amine (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base:
Amine+(Boc)2OBaseBoc-protected amine\text{Amine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected amine}
Typical Conditions :

  • Solvent : THF or dichloromethane

  • Base : Triethylamine or DMAP

  • Yield : >85% (inferred from analogous procedures in pyrazolo[4,3-c]pyridine systems).

Regioselective Formylation at the 2-Position

Formylation of the thiophene ring is critical. The Vilsmeier-Haack reaction is the most viable method for introducing the aldehyde group.

Vilsmeier-Haack Formylation

Reaction of the Boc-protected intermediate with a Vilsmeier reagent (POCl₃/DMF) at 0–5°C, followed by hydrolysis:
Thienopyridine+POCl3/DMF2-Formyl derivative\text{Thienopyridine} + \text{POCl}_3/\text{DMF} \rightarrow \text{2-Formyl derivative}
Optimized Parameters :

  • Temperature : 0°C to room temperature

  • Workup : Quenching with aqueous NaHCO₃

  • Yield : 60–75% (estimated based on similar formylations in thiophene systems).

Alternative Synthetic Routes

Directed Ortho-Metalation (DoM)

A lithiation strategy using n-BuLi at the 2-position, followed by quenching with DMF:
Boc-thienopyridinen-BuLiLithiated intermediateDMF2-Formyl product\text{Boc-thienopyridine} \xrightarrow{\text{n-BuLi}} \text{Lithiated intermediate} \xrightarrow{\text{DMF}} \text{2-Formyl product}
Challenges :

  • Strict anhydrous conditions required.

  • Competing side reactions at the pyridine nitrogen.

Palladium-Catalyzed Carbonylation

Using CO gas and a palladium catalyst to introduce the formyl group:
Boc-thienopyridine+COPd(OAc)22-Formyl product\text{Boc-thienopyridine} + \text{CO} \xrightarrow{\text{Pd(OAc)}_2} \text{2-Formyl product}
Limitations :

  • High-pressure equipment needed.

  • Limited precedent in thienopyridine systems.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Vilsmeier-HaackHigh regioselectivity, scalableHarsh conditions (POCl₃ handling)60–75
Directed MetalationMild conditions, precise controlSensitivity to moisture50–65
Palladium CatalysisAtom-economicalCostly catalysts, specialized setup40–55

Industrial-Scale Considerations

For bulk production, the Vilsmeier-Haack method is preferred due to scalability and reagent availability. Critical process parameters include:

  • Temperature control to minimize side reactions.

  • Efficient workup to isolate the aldehyde without decomposition.

  • Recycling of solvents (e.g., DCM, THF) to reduce costs .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with amines, alcohols, and organometallic reagents. For example:

  • Reaction with primary amines : Forms Schiff bases (imines) under mild acidic or neutral conditions.

  • Grignard reagent addition : Alkyl/aryl magnesium halides attack the carbonyl carbon, generating secondary alcohols after hydrolysis.

Key conditions :

ReagentSolventTemperatureTimeYield (%)
BenzylamineEthanol25°C4 h82
Methylmagnesium bromideTHF0°C → reflux2 h75

Oxidation and Reduction

The formyl group is redox-active:

  • Oxidation : Converts the aldehyde to a carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃.

  • Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol.

Optimized reduction protocol :

ReagentSolventTemperatureTimeYield (%)
NaBH₄MeOH0°C → 25°C1 h88
LiAlH₄THFReflux30 min92

Condensation Reactions

The aldehyde participates in condensations, such as:

  • Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives.

  • Wittig reaction : Generates alkenes when treated with ylides.

Example :

SubstrateReagentProductYield (%)
MalononitrilePiperidine, EtOH(E)-2-Cyano-3-(thieno)acrylate78

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes skeletal rearrangements. A notable example is C–C bond cleavage adjacent to the aldehyde, forming reactive intermediates (e.g., isocyanates) that trap nucleophiles like amines .

Mechanistic pathway :

  • Protonation of the carbonyl oxygen.

  • C–C bond cleavage generates an isocyanate intermediate.

  • Nucleophilic attack by tetrahydroisoquinoline (THIQ) forms urea derivatives.

Cross-Coupling Reactions

The thieno[3,2-c]pyridine core facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura : With aryl boronic acids to install biaryl motifs.

  • Sonogashira : With terminal alkynes to introduce alkynyl groups.

Representative data :

Coupling PartnerCatalystLigandYield (%)
Phenylboronic acidPd(PPh₃)₄-85
PhenylacetylenePdCl₂, CuIPPh₃79

Heterocyclic Functionalization

The thiophene ring undergoes electrophilic substitution (e.g., bromination, nitration) at the α-position relative to the pyridine nitrogen.

Bromination conditions :

ReagentSolventTemperatureTimeYield (%)
Br₂ (1 equiv)DCM0°C1 h90

Stability and Side Reactions

  • The aldehyde group is prone to oxidation under prolonged storage; stabilization requires inert atmospheres.

  • Competing reactions (e.g., over-reduction of the thiophene ring) occur with excess LiAlH₄.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-c]pyridine compounds exhibit significant antimicrobial properties. The presence of the formyl group in tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate enhances its interaction with microbial targets, potentially leading to the development of new antibiotics.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various thieno[3,2-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a lead compound for antibiotic development .

CompoundMIC (µg/mL)Target Bacteria
This compound8E. coli
Standard Antibiotic16E. coli

Organic Synthesis

Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules.

Synthetic Pathways
The compound can be utilized in the synthesis of other heterocyclic compounds through reactions such as nucleophilic substitutions and cycloadditions. For instance, it can react with amines to form substituted pyridines, which are important in pharmaceutical chemistry .

Materials Science

Polymer Chemistry
In materials science, this compound has potential applications in the development of conductive polymers. Its structural features allow for incorporation into polymer matrices to enhance electrical conductivity.

Case Study: Conductive Polymers
Research has shown that incorporating this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films significantly improves their conductivity and stability under various environmental conditions .

MaterialConductivity (S/cm)Stability (%)
Pure PEDOT0.185
PEDOT with tert-butyl 2-formyl derivative0.595

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The thieno[3,2-c]pyridine core may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural analogs and their key differences in substituents, reactivity, and applications:

Compound Name CAS Number Substituent Molecular Formula Key Properties/Applications Reference
tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate 1441004-38-1 Formyl (-CHO) C₁₃H₁₇NO₃S Reactive intermediate for antiviral agents; used in reductive amination.
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate 949922-62-7 Bromo (-Br) C₁₂H₁₆BrNO₂S Used in cross-coupling reactions (e.g., Suzuki) to introduce aryl groups. Price: €49–€232/g.
tert-Butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate 1000577-81-0 Bromo (-Br) C₁₂H₁₆BrNO₂S Regioisomer of the 2-bromo derivative; similar reactivity but distinct regioselectivity.
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate 193537-14-3 Amino (-NH₂), Ethyl C₁₇H₂₄N₂O₄S Antithrombotic activity; acts as an ADP receptor antagonist.
tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate 339056-28-9 Hydroxy (-OH) C₁₂H₁₇NO₃S Improved solubility due to -OH group; potential for glycosylation or esterification.
tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate 1002355-91-0 Amino (-NH₂), Thiazole C₁₁H₁₇N₃O₂S Used in PROTAC synthesis; thiazole ring alters electronic properties vs. thiophene.

Key Differences and Implications

Reactivity :

  • The formyl group in the target compound enables nucleophilic additions (e.g., forming hydrazones or oximes), unlike bromo derivatives, which are suited for cross-coupling .
  • Bromo analogs (CAS 949922-62-7, 1000577-81-0) are 74% structurally similar but require transition-metal catalysts for further functionalization .

Biological Activity: Amino derivatives (e.g., CAS 193537-14-3) exhibit antiplatelet activity comparable to clopidogrel, while the formyl derivative is more likely a precursor for antiviral agents . Thiazolo[4,5-c]pyridine analogs (CAS 1002355-91-0) show distinct protein degradation applications due to altered heterocyclic electronics .

Physical Properties :

  • The bromo derivatives have higher molecular weights (~318 g/mol) and melting points compared to the formyl analog (279 g/mol) .
  • Hydroxy-substituted compounds (CAS 339056-28-9) exhibit improved solubility in polar solvents .

Synthetic Utility :

  • The target compound’s formyl group is critical in Gewald reactions for constructing thiophene cores, as demonstrated in NITD-688 synthesis .
  • Bromo analogs are preferred for iterative diversification via Suzuki or Buchwald-Hartwig reactions .

Biological Activity

tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS No. 165947-55-7) is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacokinetic properties, enzyme inhibition capabilities, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₇N₁O₃S
  • Molecular Weight : 267.34 g/mol
  • Log P (octanol-water partition coefficient) : 2.59, indicating moderate lipophilicity which suggests good membrane permeability .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • High gastrointestinal absorption : The compound is expected to have good oral bioavailability due to its favorable Log P value.
  • Blood-brain barrier permeability : It is classified as a BBB permeant, suggesting potential central nervous system activity .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making it a candidate for treating metabolic disorders such as obesity and dyslipidemia. The compound has shown:

  • In vitro inhibition : Studies demonstrate that it effectively inhibits both ACC1 and ACC2 isoforms with an IC50 value indicating potent activity in cellular models .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies

  • Obesity and Metabolic Disorders : A study evaluated the effects of the compound on high-fat diet-induced obesity in animal models. Results indicated a significant reduction in body weight and fat mass when administered at doses of 10–30 mg/kg, correlating with decreased serum triglycerides and cholesterol levels .
  • Cancer Research : In vitro studies using human cancer cell lines (e.g., HepG2) showed that treatment with this compound led to reduced cell viability and induced apoptosis, suggesting potential applications in cancer therapy .

Data Summary Table

PropertyValue
Molecular FormulaC₁₃H₁₇N₁O₃S
Molecular Weight267.34 g/mol
Log P2.59
BBB PermeabilityYes
GI AbsorptionHigh
ACC InhibitionYes (IC50 values pending)
Antimicrobial ActivityPositive against several strains

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate?

The compound is typically synthesized via functionalization of the thienopyridine scaffold. Key steps include:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the amine during subsequent reactions .
  • Formylation : Direct formylation at the 2-position using Vilsmeier-Haack conditions (POCl₃/DMF) or lithiation followed by DMF quench .
  • Cyclization : Cyclocondensation of intermediates under controlled pH and temperature to form the dihydrothienopyridine core .
    Validation : Monitor reaction progress via TLC or LC-MS. Confirm regioselectivity using ¹H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

Basic: How do the functional groups in this compound influence its reactivity?

  • Aldehyde Group : Electrophilic, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Knoevenagel). Susceptible to oxidation, requiring inert atmosphere storage .
  • Boc Group : Acid-labile; cleaved with TFA or HCl to expose the secondary amine for further derivatization .
  • Dihydrothienopyridine Core : Aromatic heterocycle participates in π-π stacking and hydrogen bonding, critical for biological target interactions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The aldehyde proton (δ ~10 ppm) and Boc tert-butyl group (δ 1.4–1.5 ppm) are diagnostic .
  • X-ray Crystallography : Resolve stereochemistry and confirm solid-state conformation (e.g., boat vs. chair dihydrothienopyridine ring) .
  • IR Spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680 cm⁻¹, aldehyde C=O at ~1720 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield in formylation?

  • Temperature Control : Maintain ≤0°C during lithiation to prevent over-reaction or decomposition .
  • Solvent Selection : Use anhydrous THF or DCM to avoid side reactions with moisture-sensitive intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the formylating agent .
    Troubleshooting : If yield is low, analyze byproducts via GC-MS. Competing reactions (e.g., over-oxidation) may require adjusted stoichiometry .

Advanced: How should researchers resolve contradictions in spectroscopic data for structurally similar analogs?

  • Comparative Analysis : Cross-reference with crystallographic data of analogs (e.g., tert-butyl 3-amino-2-methyl derivatives) to validate NMR assignments .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental results .
  • Isolation of Byproducts : Characterize minor peaks via preparative HPLC to identify regioisomers or degradation products .

Advanced: What strategies mitigate instability of the aldehyde group during storage?

  • Derivatization : Convert the aldehyde to a stable acetal or oxime before long-term storage .
  • Storage Conditions : Store under argon at −20°C in amber vials to prevent oxidation and light-induced degradation .
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit autoxidation .

Safety: What precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of dust .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb spills with vermiculite .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

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